Ethyl 6-cyclopentyl-6-oxohexanoate
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Overview
Description
Ethyl 6-cyclopentyl-6-oxohexanoate, also known as ethyl levulinate, is a chemical compound that has been the subject of extensive scientific research. It has a molecular formula of C13H22O3 and an average mass of 226.312 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 6-cyclopentyl-6-oxohexanoate consists of 13 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The monoisotopic mass is 226.156891 Da .Physical And Chemical Properties Analysis
Ethyl 6-cyclopentyl-6-oxohexanoate has a molecular weight of 226.31 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 6-cyclopentyl-6-oxohexanoate has been explored in the synthesis of pharmacologically important compounds, such as statins. For instance, Tararov, König, and Börner (2006) describe its use in the stereoselective hydrogenation of a statin precursor, demonstrating its role in the production of medically relevant molecules (Tararov, König, & Börner, 2006).
It has been utilized in the regioselective chlorination process, as detailed by Zav’yalov et al. (2006), which is significant for the synthesis of biotin, a vital nutrient (Zav’yalov et al., 2006).
Ethyl 6-cyclopentyl-6-oxohexanoate is involved in oxidation reactions. Atlamsani, Brégeault, and Ziyad (1993) researched its role in the oxidation of cyclohexanone, leading to the production of various dicarboxylic acids (Atlamsani, Brégeault, & Ziyad, 1993).
Biological Applications
The compound has been investigated for its potential in biological processes, like bioreduction. Ramos et al. (2011) studied its bioreduction to ethyl (R)-3-hydroxyhexanoate using microorganisms, highlighting its relevance in biotechnological applications (Ramos et al., 2011).
It's also important in enzymatic processes. For example, the metabolism of related cyclohexanol compounds by Acinetobacter NCIB 9871, as studied by Donoghue and Trudgill (1975), provides insights into the microbial breakdown of cyclohexanone derivatives (Donoghue & Trudgill, 1975).
Material Science and Catalysis
The compound finds applications in material science and catalysis. Claus and Schreiber (2003) explored its role in the ozonolytic cleavage of cyclohexene, demonstrating its utility in organic syntheses (Claus & Schreiber, 2003).
It's used in the synthesis of highly functionalized compounds, as shown by Eipert, Maichle‐Mössmer, and Maier (2003) in their work on the formation of 1-oxaspiro[4.5]decan-2-ones (Eipert, Maichle‐Mössmer, & Maier, 2003).
Safety And Hazards
properties
IUPAC Name |
ethyl 6-cyclopentyl-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-2-16-13(15)10-6-5-9-12(14)11-7-3-4-8-11/h11H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWRFKNQUGHBIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645651 |
Source
|
Record name | Ethyl 6-cyclopentyl-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-cyclopentyl-6-oxohexanoate | |
CAS RN |
3352-08-7 |
Source
|
Record name | Ethyl 6-cyclopentyl-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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